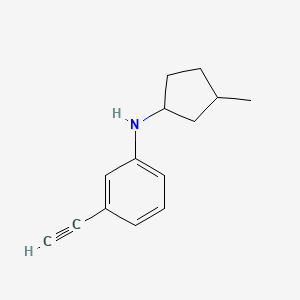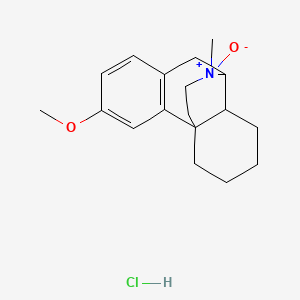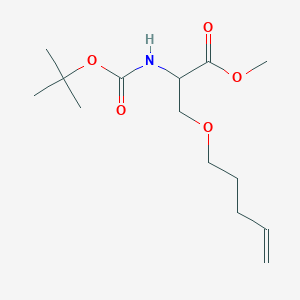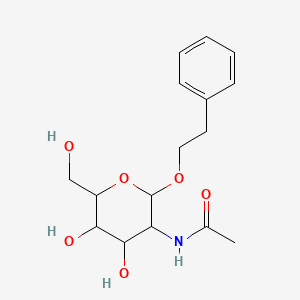
3-ethynyl-N-(3-methylcyclopentyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethynyl-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₄H₁₇N and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an ethynyl group attached to the aniline ring and a 3-methylcyclopentyl group attached to the nitrogen atom of the aniline. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and 3-methylcyclopentylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually between 60-80°C, and stirred for several hours.
Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts, such as palladium on carbon (Pd/C), and ligands like triphenylphosphine (PPh₃). Solvents such as toluene or dimethylformamide (DMF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
3-ethynyl-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro, sulfo, and halo derivatives of the aniline ring.
Aplicaciones Científicas De Investigación
3-ethynyl-N-(3-methylcyclopentyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-ethynylaniline: Lacks the 3-methylcyclopentyl group, making it less sterically hindered.
N-(3-methylcyclopentyl)aniline: Lacks the ethynyl group, affecting its reactivity and electronic properties.
3-ethynyl-N-(cyclopentyl)aniline: Similar structure but with a cyclopentyl group instead of a 3-methylcyclopentyl group.
Uniqueness
3-ethynyl-N-(3-methylcyclopentyl)aniline is unique due to the presence of both the ethynyl and 3-methylcyclopentyl groups
Propiedades
Fórmula molecular |
C14H17N |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
3-ethynyl-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C14H17N/c1-3-12-5-4-6-13(10-12)15-14-8-7-11(2)9-14/h1,4-6,10-11,14-15H,7-9H2,2H3 |
Clave InChI |
ITTMEEKGKNJAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NC2=CC=CC(=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)


![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

